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Compound of Interest

Compound Name: 16:0-18:1 Diether PG

Cat. No.: B15552376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed overview of the expected mass spectrometry

fragmentation pattern of 1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-glycero-3-phospho-(1'-rac-

glycerol) (16:0-18:1 Diether PG). Ether-linked phospholipids are of increasing interest in drug

development and as biomarkers due to their enhanced stability against enzymatic degradation

compared to their ester-linked counterparts. Understanding their fragmentation behavior in

mass spectrometry is crucial for accurate identification and characterization. This document

outlines the predicted fragmentation pathways in both positive and negative ionization modes,

supported by detailed experimental protocols and data presented in a clear, tabular format. A

visual representation of the fragmentation process is provided using a Graphviz diagram to

facilitate comprehension.

Introduction
16:0-18:1 Diether PG is a diether phosphoglycerol containing a 16-carbon saturated alkyl

chain (hexadecanyl) at the sn-1 position and an 18-carbon monounsaturated alkyl chain

(octadecenyl) at the sn-2 position, linked to the glycerol backbone via ether bonds. The head

group is a phosphoglycerol moiety. The chemical stability imparted by the ether linkages makes

these lipids and their analogs potential therapeutic agents and important subjects of lipidomic

studies.
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Mass spectrometry is a powerful analytical technique for the structural elucidation of lipids. The

fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide

key information about the lipid's head group and acyl/alkyl chain composition. For diether

phospholipids, the fragmentation behavior differs significantly between positive and negative

ionization modes. Typically, negative ion mode provides information primarily on the head

group, while positive ion mode yields characteristic fragments of the ether-linked alkyl chains.

[1][2]

This application note serves as a practical guide for researchers utilizing mass spectrometry to

analyze 16:0-18:1 Diether PG and similar diether lipid species.

Predicted Mass and Molecular Formula
Attribute Value

Full Chemical Name

1-O-hexadecanyl-2-O-(9Z-octadecenyl)-sn-

glycero-3-phospho-(1'-rac-glycerol) (ammonium

salt)

Molecular Formula C₄₀H₈₄NO₈P

Molecular Weight 738.071 g/mol

Exact Mass 737.593 Da

Experimental Protocols
This section details the recommended methodology for the mass spectrometric analysis of

16:0-18:1 Diether PG.

Sample Preparation
Lipid Extraction: A methyl tert-butyl ether (MTBE)-based extraction method is recommended

for optimal recovery of lipids.

To your sample, add 200 µL of cold methanol and 800 µL of cold MTBE.

Vortex the mixture thoroughly.
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Add 200 µL of water to induce phase separation.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Collect the upper organic phase.

Dry the organic phase under a stream of nitrogen or using a vacuum concentrator.

Store the dried lipid extract at -80°C until analysis.

Reconstitution: For analysis, reconstitute the dried lipid extract in a suitable solvent mixture,

such as acetonitrile/isopropanol/water (65:30:5, v/v/v).

Mass Spectrometry Analysis
Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer or a triple

quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is

suitable for this analysis.

Ionization Mode: Both positive and negative ion modes should be utilized to obtain

comprehensive structural information.

Infusion: Direct infusion of the reconstituted lipid sample via a syringe pump at a flow rate of

5-10 µL/min is recommended for initial characterization.

LC-MS/MS (Optional): For complex mixtures, separation using liquid chromatography prior to

mass spectrometric analysis is advised. A C8 or C18 reversed-phase column can be used.

MS Parameters (General):

Capillary Voltage: 3.0-4.0 kV

Source Temperature: 80-120°C

Desolvation Gas Flow: 600-800 L/hr

Collision Gas: Argon
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Collision Energy: Ramped collision energies (e.g., 20-50 eV for positive mode, 30-60 eV

for negative mode) should be applied to generate informative fragment ions.

Expected Fragmentation Pattern
The fragmentation of 16:0-18:1 Diether PG is highly dependent on the ionization mode.

Negative Ion Mode Fragmentation
In negative ion mode, the deprotonated molecule [M-H]⁻ at an expected m/z of 721.58 is the

primary precursor ion. Collision-induced dissociation (CID) of this ion is expected to yield

fragments characteristic of the phosphoglycerol head group, with limited fragmentation of the

ether-linked alkyl chains.[1][2]

Table 1: Predicted Fragment Ions of 16:0-18:1 Diether PG in Negative Ion Mode

Predicted m/z Ion Formula Fragment Description

721.58 [C₄₀H₇₈O₈P]⁻
Deprotonated precursor

molecule [M-H]⁻

152.99 [C₃H₆O₅P]⁻ Glycerol-3-phosphate fragment

Positive Ion Mode Fragmentation
In positive ion mode, both the protonated molecule [M+H]⁺ (m/z 723.60) and the sodiated

adduct [M+Na]⁺ (m/z 745.58) can be observed. Fragmentation of these precursor ions provides

detailed information about the two alkyl chains. The ether linkages are more susceptible to

cleavage in the positive ion mode.[1][2]

Table 2: Predicted Fragment Ions of 16:0-18:1 Diether PG in Positive Ion Mode
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Predicted m/z Ion Formula Fragment Description

723.60 [C₄₀H₈₀O₈P]⁺
Protonated precursor molecule

[M+H]⁺

745.58 [C₄₀H₇₉NaO₈P]⁺
Sodiated precursor molecule

[M+Na]⁺

497.33 [C₂₄H₅₀O₈P]⁺ Loss of the 16:0 alkyl chain

471.31 [C₂₂H₄₆O₈P]⁺ Loss of the 18:1 alkyl chain

241.25 [C₁₆H₃₃]⁺ 16:0 alkyl chain fragment

267.27 [C₁₈H₃₅]⁺ 18:1 alkyl chain fragment

Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway for the protonated 16:0-
18:1 Diether PG molecule in positive ion mode.
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Precursor Ion

Product Ions

[16:0-18:1 Diether PG + H]⁺
m/z 723.60

Loss of 16:0 Alkyl Chain
[M+H - C₁₆H₃₄]⁺

m/z 497.33

CID

Loss of 18:1 Alkyl Chain
[M+H - C₁₈H₃₆]⁺

m/z 471.31CID

16:0 Alkyl Fragment
[C₁₆H₃₃]⁺

m/z 241.25

CID

18:1 Alkyl Fragment
[C₁₈H₃₅]⁺

m/z 267.27

CID

Click to download full resolution via product page

Caption: Proposed fragmentation of protonated 16:0-18:1 Diether PG.

Conclusion
The mass spectrometric analysis of 16:0-18:1 Diether PG provides distinct fragmentation

patterns in positive and negative ionization modes. Negative ion mode is useful for confirming

the phosphoglycerol head group, while positive ion mode allows for the characterization of the

ether-linked 16:0 and 18:1 alkyl chains. The protocols and expected fragmentation data

presented in this application note provide a solid foundation for the identification and structural

elucidation of this and related diether phospholipids in various research and development

settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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